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Esculentin-1

Cat. No.: B1576701
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1 is a naturally occurring antimicrobial peptide (AMP) first discovered in the skin secretions of pool frogs (Pelophylax lessonae) . It is characterized by a cationic and amphipathic nature, which facilitates its initial interaction with and subsequent disruption of microbial membranes, leading to cell death . This mechanism of action provides broad-spectrum activity against various pathogens. Research has demonstrated its efficacy against a range of bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . A significant area of interest is its potent antibiofilm activity. Studies show that this compound derivatives can inhibit biofilm formation and disrupt existing biofilms of problematic pathogens like enterohemorrhagic E. coli O157:H7 and P. aeruginosa , making it a promising candidate for treating persistent infections . Beyond direct antimicrobial killing, this compound exhibits valuable immunomodulatory and wound-healing properties. It can stimulate the respiratory burst and pro-inflammatory cytokine gene expression (TNF-α and IL-1β) in immune cells like macrophages . Furthermore, fragments such as Esc(1-21) have been shown to promote the repair of damaged bronchial epithelium by stimulating cell migration, a process crucial for healing injured lung tissue, particularly in contexts like cystic fibrosis . This activity involves the upregulation of metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) . These multifunctional properties—direct antimicrobial action, biofilm eradication, immunomodulation, and tissue repair—highlight this compound's significant research value for developing novel anti-infective therapeutics, especially against multidrug-resistant bacteria. For research purposes, several analogs are available, including the active fragment Esc(1-21) and its more proteolytically stable diastereomer, Esc(1-21)-1c . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Gram+ & Gram-, Insects, Mammalian cells,

sequence

GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC

Origin of Product

United States

Biological Activities of Esculentin 1 and Its Derivatives

Antimicrobial Spectrum and Efficacy

Derivatives of Esculentin-1, particularly shorter fragments like Esc(1-21) and Esc(1-18), exhibit a wide range of antimicrobial activity against various pathogens. nih.govresearchgate.net These peptides are characterized by their rapid, membrane-disrupting mechanism of action. researchgate.netfrontiersin.org

Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli O157:H7)

This compound derivatives have demonstrated potent activity against clinically significant Gram-negative bacteria. The peptide fragment Esculentin(1-21) [Esc(1-21)] is particularly effective against Pseudomonas aeruginosa, including clinical isolates from cystic fibrosis patients and multi-drug resistant strains. frontiersin.orgnih.govplos.org It displays a rapid bactericidal effect, killing the bacteria within 15 minutes. frontiersin.orgnih.gov The activity of Esc(1-21) against P. aeruginosa is maintained in the presence of high salt concentrations, a condition where the effectiveness of many conventional antibiotics is reduced. nih.govplos.org

Similarly, Esc(1-21) and the shorter fragment Esc(1-18) are active against the enterohemorrhagic Escherichia coli O157:H7. nih.govmdpi.com Studies show that Esc(1-21) has a stronger inhibitory effect on both E. coli K12 and E. coli O157:H7 strains compared to Esc(1-18). nih.gov The minimal inhibitory concentration (MIC) of Esc(1-21) against these strains was found to be significantly lower than that of the conventional antibiotic kanamycin. nih.gov

PeptideBacterial StrainMIC (μM)MBC (μM)Source
Esc(1-21)P. aeruginosa (Reference & Clinical Isolates)0.5 - 1- frontiersin.org
Esc(1-21)E. coli K1224 nih.gov
Esc(1-21)E. coli O157:H7 EDL93348 nih.gov
Esc(1-18)E. coli K121632 nih.gov
Esc(1-18)E. coli O157:H7 EDL9333264 nih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus agalactiae, Corynebacterium jeikeium)

The antimicrobial spectrum of this compound derivatives extends to Gram-positive bacteria. Synthesized peptides corresponding to the N-terminal 18 and 20 amino acids of esculentin-1a (B1576700) and -1b, known as Esc(1-18) and Esc(1-21) respectively, have been shown to possess a broad spectrum of bactericidal activity. nih.govresearchgate.net This activity encompasses Gram-positive strains such as Streptococcus agalactiae and Corynebacterium jeikeium. nih.govresearchgate.net While Esc(1-21) generally shows more potent activity against Gram-negative bacteria, it retains efficacy against these Gram-positive pathogens. frontiersin.org

Activity Against Fungi and Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae, Phytophthora nicotianae)

The broad antimicrobial activity of this compound derivatives also includes pathogenic fungi and yeasts. Both Esc(1-18) and Esc(1-21) have been found to be active against the yeast Candida albicans. nih.govresearchgate.net The native peptide, Esculentin-1a, also demonstrates antifungal properties. The scope of this activity highlights the peptide's potential as a broad-spectrum antimicrobial agent. Further research is ongoing to fully characterize its efficacy against a wider range of fungal species, including plant pathogens like Phytophthora nicotianae.

Anti-Biofilm Properties of this compound Analogs

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. researchgate.netnih.gov Analogs of this compound have shown significant promise in both preventing the formation of biofilms and eradicating established ones. nih.govfrontiersin.org

Inhibition of Biofilm Formation

This compound derivatives can prevent biofilm formation at concentrations below those required to kill planktonic (free-floating) cells. nih.govresearchgate.net The analog Esc(1-21) and its diastereomer, Esc(1-21)-1c (which contains D-amino acids), effectively inhibit biofilm formation by P. aeruginosa. frontiersin.org This inhibition is achieved through multiple mechanisms, including the downregulation of genes related to bacterial motility (swimming, swarming, and twitching) and quorum sensing, which is a system of cell-to-cell communication crucial for biofilm development. frontiersin.orgresearchgate.netnih.gov

Similarly, both Esc(1-21) and Esc(1-18) can prevent biofilm formation by E. coli O157:H7 at sub-inhibitory concentrations. nih.gov Esc(1-21) was found to be a more potent inhibitor than Esc(1-18). nih.gov The ability to disrupt these early stages of colonization is a key therapeutic advantage. researchgate.netnih.gov Some coumarins, such as esculetin (B1671247), have also been reported to prevent biofilm formation in bacteria like Staphylococcus aureus and P. aeruginosa. frontiersin.orgoup.com

CompoundMicroorganismEffectMechanismSource
Esc(1-21)-1cP. aeruginosaInhibits biofilm formationDownregulates motility and virulence genes (e.g., fleN, lasI) frontiersin.org
Esc(1-21)P. aeruginosaInhibits biofilm formationReduces production of pyoverdine and rhamnolipids researchgate.net
Esc(1-21)E. coli O157:H7Reduces biofilm formation at sub-MIC dosesInduces expression of genes involved in biofilm regulation and stress response nih.gov
EsculetinA. hydrophilaInhibits biofilm formation (up to 79% at 100µg/ml)Inhibits quorum sensing frontiersin.org

Disruption and Eradication of Mature Biofilms

Beyond prevention, a critical feature of an effective anti-biofilm agent is the ability to destroy mature, pre-formed biofilms. Esculentin(1-21) has demonstrated a potent capacity to eradicate established P. aeruginosa biofilms. nih.govresearchgate.net It is capable of eliminating biofilm cells within just two hours of exposure. nih.gov The concentration required to kill biofilm-embedded bacteria, while higher than the MIC for planktonic cells, is significantly lower than that required for many conventional antibiotics. nih.gov

The mechanism for this disruption is linked to the peptide's ability to rapidly permeabilize the membranes of the sessile bacteria within the biofilm structure. nih.govnih.gov This activity is maintained even in acidic environments, which often characterize sites of chronic infection like the lungs of cystic fibrosis patients, a condition where many antibiotics lose efficacy. mdpi.com The diastereomer Esc(1-21)-1c, designed for increased stability, also retains this powerful activity against mature biofilms. mdpi.commdpi.com

Host Modulatory Activities

This compound and its derivatives exhibit significant modulatory activities on host cellular processes, playing a crucial role in tissue repair and the regulation of inflammatory responses. These peptides have demonstrated the ability to influence cell migration and the formation of new blood vessels, both of which are fundamental to wound healing. Furthermore, they can modulate the immune system's response to inflammatory stimuli.

Promotion of Wound Healing and Re-epithelialization

A key aspect of the host modulatory activity of this compound derivatives is their capacity to promote wound healing and the re-formation of epithelial tissue. researchgate.net This is a complex process involving the coordinated action of various cell types and signaling pathways. The peptide derivative Esculentin-1a(1-21)NH₂, in particular, has been shown to accelerate wound closure. jst.go.jpnih.gov This is achieved through several mechanisms, including the stimulation of keratinocyte migration and the induction of angiogenesis, which collectively contribute to the restoration of tissue integrity. jst.go.jpfrontiersin.org Studies have shown that Esculentin-1a(1-21)NH₂ significantly enhances the formation of granulation tissue and collagen deposition, which are critical steps in the healing cascade. jst.go.jpfrontiersin.org

The migration of keratinocytes is a critical event in the re-epithelialization phase of wound healing, where these cells move across the wound bed to close the defect. Esculentin-1a(1-21)NH₂, a derivative of the frog-skin antimicrobial peptide esculentin-1a, has been found to significantly stimulate the migration of immortalized human keratinocytes (HaCaT cells). plos.orgresearchgate.net This pro-migratory effect is observed over a wide range of peptide concentrations and is notably more efficient than that of the human cathelicidin (B612621) LL-37. plos.orgresearchgate.net

The mechanism underlying this stimulation of keratinocyte migration involves the activation of the epidermal growth factor receptor (EGFR). plos.orgresearchgate.net Research has shown that the peptide-induced cell migration is significantly impaired when EGFR-mediated signaling is inhibited. plos.org This suggests that Esc(1-21)-stimulated re-epithelialization requires the activation of EGFR. plos.org Furthermore, the signaling cascade involves the phosphorylation of STAT3 protein, a key transcription factor in cell migration and proliferation. frontiersin.orgresearchgate.net The ability of the all-L enantiomer of Esc(1-21) to stimulate keratinocyte migration, as opposed to the all-D form, highlights the stereospecificity of this interaction. researchgate.netfrontiersin.org This activity is not limited to cell lines, as the peptide also promotes the re-epithelialization of primary human epidermal keratinocytes. plos.orgresearchgate.net The primary effect of all-L Esc(1-21) appears to be the stimulation of migration rather than proliferation of keratinocytes. plos.org

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for wound healing as it ensures the delivery of oxygen and nutrients to the site of injury. jst.go.jparchivepp.comcellsignal.com The antimicrobial peptide Esculentin-1a(1-21)NH₂ has been demonstrated to promote angiogenesis, thereby accelerating wound closure. jst.go.jpnih.gov

In vitro studies have shown that Esc-1a(1-21)NH₂ significantly promotes the proliferation and migration of human umbilical vein vascular endothelial cells (HUVECs). jst.go.jpjst.go.jp The mechanism behind this pro-angiogenic activity involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. jst.go.jpnih.govjst.go.jp This was confirmed by the observation that the angiogenic effects of Esc-1a(1-21)NH₂ were diminished in the presence of a PI3K pathway inhibitor. jst.go.jpnih.govjst.go.jp Furthermore, the peptide upregulates the expression of CD31, also known as platelet endothelial cell adhesion molecule-1 (PECAM-1), at both the mRNA and protein levels, which is a key marker for angiogenesis. jst.go.jpnih.govjst.go.jp In vivo experiments using a full-thickness excision model in mice confirmed that Esc-1a(1-21)NH₂ significantly accelerates wound healing by increasing angiogenesis and collagen deposition. jst.go.jpnih.gov

Stimulation of Keratinocyte Migration

Immunomodulatory Effects on Inflammatory Responses

Beyond their direct antimicrobial and wound healing properties, this compound peptides and their derivatives possess immunomodulatory capabilities, particularly in the context of inflammatory responses. mdpi.comfrontiersin.orgeurekaselect.com These peptides can influence the production of inflammatory mediators, thereby helping to control the host's immune reaction to pathogens and injury. nih.gov

Research has focused on the interaction of Esculentin (B142307) peptides with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. mdpi.com Esculentin-1a(1-21)NH₂ and its diastereomer, Esc(1-21)-1c, have been shown to neutralize the effects of P. aeruginosa LPS. mdpi.com They achieve this by significantly reducing the release of the pro-inflammatory cytokine interleukin-6 (IL-6) from macrophages that have been activated by LPS. mdpi.com This effect is dose-dependent, with Esc(1-21) showing a more pronounced effect. mdpi.com In addition to IL-6, these peptides also inhibit the release of another key pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from LPS-activated macrophages. mdpi.comresearchgate.net

A homolog of this compound, named Esculentin-1PN, isolated from the dark-spotted frog (Pelophylax nigromaculatus), has also demonstrated noteworthy immunomodulatory activities. nih.govresearchgate.net While it does not stimulate chemotaxis in a murine macrophage cell line, it does amplify the respiratory burst and augment the gene expression of the pro-inflammatory cytokines TNF-α and IL-1β in these cells. nih.govresearchgate.netresearchgate.net This suggests a role in stimulating monocyte/macrophage activity as part of the innate immune response. nih.gov

The ability of Esculentin peptides to modulate the inflammatory response, particularly by neutralizing LPS and controlling cytokine secretion, highlights their potential as multifunctional therapeutic agents that can both combat infection and manage associated inflammation. mdpi.comnih.gov

Molecular Mechanisms of Action

Membrane-Targeting Mechanisms in Microbial Cells

The primary and most rapid mode of action for Esculentin-1 peptides is the targeting and disruption of the microbial cell membrane. nih.govcapes.gov.br This interaction is a critical step that leads to cell death and is governed by the peptide's physicochemical properties and the composition of the bacterial membrane. capes.gov.brnih.gov

The initial contact between this compound peptides and microbial cells is mediated by electrostatic interactions. nih.govnih.gov Microbial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which give the cell surface a net negative charge. nih.gov this compound peptides are cationic, possessing a net positive charge at neutral pH, which facilitates a strong attraction to the negatively charged bacterial surface. vulcanchem.comfrontiersin.org

This cationic nature is a crucial factor for its initial binding. vulcanchem.com For instance, derivatives like Esculentin-1a(1-21)NH₂, also known as Esc(1-21), have a higher net positive charge (+6) compared to shorter fragments like Esc(1-18) (+5). nih.govresearchgate.net This increased cationicity, due to additional basic residues, is thought to strengthen the peptide's interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane, contributing to its higher antimicrobial potency, especially against Gram-negative bacteria. nih.govnih.govfrontiersin.org Following the initial electrostatic binding, the peptide's hydrophobic regions can interact with the lipid components of the membrane, initiating the process of disruption. vulcanchem.com

Following electrostatic attraction, this compound peptides insert into and disrupt the microbial membrane's structure. nih.govvulcanchem.com This process leads to increased membrane permeability, a phenomenon that can be observed experimentally using fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes. nih.govmdpi.com Studies on derivatives like Esc(1-18) and Esc(1-21) have demonstrated a rapid, dose-dependent increase in membrane permeabilization in E. coli. nih.govmdpi.com The more cationic Esc(1-21) induces a more marked and faster perturbation of the cytoplasmic membrane compared to Esc(1-18). nih.gov

This disruption results in the formation of local breakages or cracks in the membrane, leading to the leakage of cytosolic contents and ultimately, cell death. nih.govnih.govfrontiersin.org The lethal event for peptides like Esc(1-18) is concurrent with the permeation of both the outer and inner bacterial membranes. nih.govcapes.gov.br This direct attack on the membrane is a key advantage, as it is believed to limit the development of microbial resistance, which would require fundamental and potentially detrimental changes to the bacterial membrane composition. nih.govplos.org Electron microscopy has visualized this disruptive process, showing how peptide-conjugated gold nanoparticles cluster on the bacterial surface, leading to membrane disruption and leakage of cellular material. frontiersin.org

The precise mechanism by which this compound disrupts the membrane is a subject of ongoing research, with evidence pointing away from some of the classical pore formation models. Several models describe how antimicrobial peptides can permeabilize membranes, including the "barrel-stave," "toroidal-pore," and "carpet" models. frontiersin.org

In the barrel-stave model, peptides aggregate and insert into the membrane to form a transmembrane pore, similar to the staves of a barrel. nih.gov However, the distribution of basic residues along the sequence of Esc(1-18) and Esc(1-21) is expected to hinder the aggregation required for such a mechanism. nih.gov Instead, it is more likely that these peptides act in a "carpet-like" manner. nih.govfrontiersin.org In this model, the peptides bind to the membrane surface and cover it like a carpet. frontiersin.org This binding induces tension that results in the formation of local, transient membrane breakages or cracks, leading to cell death without forming discrete, stable pores. nih.govfrontiersin.org This mechanism is consistent with the observed rapid leakage of cellular contents. frontiersin.org

Membrane Permeabilization and Disruption

Intracellular Targets and Cellular Processes

This compound peptides can influence bacterial metabolic pathways and trigger stress responses. nih.gov In Saccharomyces cerevisiae, the peptide Esc(1-21) was found to cause the downregulation of enzymes involved in the lower glycolytic pathway. researchgate.net In bacteria, exposure to these peptides can induce conditions of oxidative and osmotic stress. nih.gov For example, treatment of E. coli O157:H7 with Esc(1-21) and Esc(1-18) was found to induce the expression of genes related to stress conditions. nih.govresearchgate.net Specifically, the induction of the nirB gene suggests a possible increase in nitric oxide (NO), which can inhibit biofilm formation. nih.gov Bacteria are known to activate a cascade of reactive oxygen species (ROS) in response to various lethal stressors, a common environmental stress response that can be triggered by antimicrobial peptides. nih.gov

This compound and its derivatives have been shown to modulate the expression of specific genes in pathogenic bacteria, affecting virulence, motility, and survival mechanisms. nih.govfrontiersin.org

In enterohemorrhagic E. coli O157:H7, sub-inhibitory concentrations of Esc(1-21) and Esc(1-18) led to the upregulation of several genes involved in biofilm regulation and stress response. nih.govnih.gov Transcriptional analysis revealed that among the most highly induced genes were flhC and flhD, which are master regulators of flagellar synthesis and motility. nih.gov Other upregulated genes included fliC (flagellin protein) and csrA (a global regulator), indicating an impact on bacterial motility. nih.gov Furthermore, the expression of genes involved in the locus of enterocyte effacement (LEE) pathogenicity island, such as espAD and ler, were also positively regulated in the presence of Esc(1-21) combined with essential oils. iss.itresearchgate.net

In Pseudomonas aeruginosa, treatment with a diastereomer of this compound, Esc(1-21)-1c, at sub-inhibitory concentrations led to a decrease in the expression of the MexAB-OprM efflux pump components, which is a system bacteria use to expel antibiotics. frontiersin.org Concurrently, the expression of the OprD porin, involved in outer membrane permeability, was significantly increased. frontiersin.org This modulation of efflux and influx systems suggests a mechanism that could potentially increase the susceptibility of bacteria to conventional antibiotics. frontiersin.org

Data Tables

Table 1: Effects of this compound Derivatives on Gene Expression in E. coli O157:H7

GeneFunctionObserved EffectPeptideReference
flhC Master regulator of flagellar synthesisUpregulation (>1.5 fold change)Esc(1-21), Esc(1-18) nih.gov
flhD Master regulator of flagellar synthesisUpregulation (>1.5 fold change)Esc(1-21), Esc(1-18) nih.gov
fliC Flagellin proteinUpregulation (>2.6 fold change)Esc(1-21), Esc(1-18) nih.gov
csrA Global regulator of carbon storageUpregulation (>1.7 fold change)Esc(1-21), Esc(1-18) nih.gov
hha Modulator of gene expressionUpregulation (1.6 fold change)Esc(1-21), Esc(1-18) nih.gov
nirB Nitrite reductase, large subunitUpregulationEsc(1-21), Esc(1-18) nih.gov
espAD Type III secretion system componentsPositive regulationEsc(1-21) iss.itresearchgate.net
ler LEE-encoded regulatorPositive regulationEsc(1-21) iss.itresearchgate.net

Impact on Outer Membrane Protein Expression (e.g., OmpC, OmpF, NmpC)

The antimicrobial peptide Esculentin-1b(1-18), an amphibian-derived peptide, has been shown to significantly affect the expression levels of outer membrane proteins (OMPs) in Escherichia coli. mdpi.com A proteomic analysis revealed a marked downregulation of key OMPs, including OmpC, OmpF, and NmpC. mdpi.com These proteins are crucial for the passive diffusion of small hydrophilic molecules across the bacterial outer membrane. mdpi.com The disruption of these essential nutrient and ion transport processes leads to metabolic stress and can contribute to bacterial death. mdpi.com

Interference with Cellular Integrity and Vital Processes (e.g., DNA, enzymes, cell cycle in microbial/cancer cells)

This compound and its derivatives exert their antimicrobial effects primarily by disrupting the cellular integrity of microbial cells. The peptide Esculentin-1a(1-21)NH2 [Esc(1-21)] demonstrates a rapid bactericidal activity, killing 99.9% of P. aeruginosa within 15 minutes, which is associated with the leakage of cytosolic material, suggesting the formation of transient breaks in the cell membrane. frontiersin.org This membrane-perturbing activity is a key feature of its killing mechanism. frontiersin.org Furthermore, Esc(1-21) and its diastereomer, Esc(1-21)-1c, can eliminate P. aeruginosa that has been internalized into human bronchial epithelial cells, indicating they can cross host cell membranes to reach intracellular bacteria. nih.gov The mechanism of entry into eukaryotic cells is thought to be a self-translocation process that destabilizes the cell membrane without causing significant toxicity at therapeutic concentrations. nih.gov A related peptide, esculentin-1PN, has been found to exhibit bactericidal activity by both disrupting cell membrane integrity and hydrolyzing genomic DNA. researchgate.net

In the context of eukaryotic cells, Esculentin-1a(1-21)NH2 has been shown to influence the cell cycle. In studies with Human Umbilical Vein Endothelial Cells (HUVECs), the peptide significantly increased the proportion of cells in the S-phase of the cell cycle, with the peak effect observed at a concentration of 6.25 µg/mL. jst.go.jp This indicates a role in promoting cell proliferation. jst.go.jp While Esc(1-21) generally shows low toxicity to mammalian cells, modifications to its structure can alter this property. For instance, an analog with α-aminoisobutyric acid substitutions, which has a higher α-helicity, demonstrated increased cytotoxicity against mammalian cell lines. frontiersin.org

Table 1: Effects of this compound Derivatives on Cellular Processes

Compound Target Organism/Cell Effect Reference
Esculentin-1b(1-18) E. coli Downregulation of outer membrane proteins OmpC, OmpF, NmpC. mdpi.com
Esculentin-1a(1-21)NH2 P. aeruginosa Rapid bactericidal activity via membrane disruption and leakage of cytosolic material. frontiersin.org
Esculentin-1a(1-21)NH2 Human Umbilical Vein Endothelial Cells (HUVECs) Increased S-phase ratio in the cell cycle, promoting proliferation. jst.go.jp
Esculentin-1PN Bacteria Disruption of cell membrane integrity and hydrolysis of genomic DNA. researchgate.net
Esc(1-21) & Esc(1-21)-1c Intracellular P. aeruginosa in human bronchial cells Clearance of internalized bacteria. nih.gov

Signaling Pathways in Eukaryotic Cells

Epidermal Growth Factor Receptor (EGFR) and STAT3 Pathway Activation in Keratinocytes

The frog skin-derived peptide Esculentin-1a(1-21)NH2 has been identified as a promoter of migration in human keratinocytes (HaCaT cells). plos.orgresearchgate.net This effect is significantly more efficient than that of the human cathelicidin (B612621) LL-37. plos.org Research using specific inhibitors and enzyme-linked immunosorbent assays has revealed that the peptide-induced cell migration involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) protein. plos.org This EGFR-dependent signaling pathway is crucial for skin re-epithelialization and wound healing. plos.org The all-L enantiomer of the peptide stimulates this migration, while the all-D enantiomer does not, indicating a stereospecific mechanism of action. researchgate.net

PI3K/AKT Signaling Pathway in Angiogenesis

Esculentin-1a(1-21)NH2 has been demonstrated to stimulate angiogenesis, the formation of new blood vessels, by activating the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. jst.go.jp In studies involving human umbilical vein vascular endothelial cells (HUVECs), the peptide significantly promoted cell proliferation and migration. jst.go.jp This pro-angiogenic activity was confirmed through various in vitro assays, which showed that Esculentin-1a(1-21)NH2 treatment led to increased phosphorylation of both PI3K and AKT. jst.go.jp The angiogenic effects of the peptide were diminished when a PI3K pathway inhibitor, LY294002, was used, confirming the central role of this pathway. jst.go.jp

Table 2: Signaling Pathways in Eukaryotic Cells Activated by Esculentin-1a(1-21)NH2

Cellular Process Cell Type Signaling Pathway Activated Key Proteins Involved Reference
Cell Migration Human Keratinocytes (HaCaT) EGFR and STAT3 Pathway Epidermal Growth Factor Receptor (EGFR), STAT3 plos.orgresearchgate.net
Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs) PI3K/AKT Signaling Pathway Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (AKT) jst.go.jp

Structure Activity Relationship Sar and Peptide Engineering

Importance of Primary and Secondary Structure for Biological Activity

The arrangement of amino acids (primary structure) and the subsequent folding of the peptide chain (secondary structure) are fundamental determinants of Esculentin-1's biological efficacy.

A defining characteristic of this compound peptides is their ability to adopt an amphipathic α-helical conformation, particularly upon interacting with biological membranes. vulcanchem.commdpi.com In an aqueous solution, these peptides are often in a disordered or random coil state. mdpi.comresearchgate.net However, in membrane-mimicking environments, they undergo a structural transition to a well-defined α-helix. vulcanchem.comresearchgate.net This α-helical structure is crucial for antimicrobial activity as it maximizes the separation of hydrophobic and hydrophilic amino acid residues, creating distinct faces on the helix. vulcanchem.comresearchgate.net

This amphipathic arrangement is critical for the peptide's mechanism of action. vulcanchem.com The cationic (positively charged) face, often formed by a cluster of basic lysine (B10760008) residues, facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes. vulcanchem.comresearchgate.net Following this initial binding, the hydrophobic face interacts with the lipid core of the membrane, leading to perturbation, pore formation, and ultimately, cell death. vulcanchem.comresearchgate.net The stability and extent of this α-helical structure are considered key parameters for the peptide's ability to permeabilize and lyse both bacterial and mammalian cell membranes. researchgate.netnih.gov

The full-length this compound peptides are composed of 46 amino acids. nih.govvulcanchem.com However, research has demonstrated that shorter, truncated versions of the peptide can retain, and sometimes refine, the biological activity of the parent molecule.

Sequence diversification among this compound peptides isolated from different frog species and habitats also points to the importance of specific amino acid residues. nih.govresearchgate.net For example, Esculentin-1c, isolated from Korean Rana esculenta, showed sequence differences from its European counterparts, suggesting that these variations can arise from environmental and species differences. nih.govresearchgate.net

Peptide DerivativeSequenceNet Charge (at neutral pH)Notable Activity
Esc(1-21)GIFSKLAGKKIKNLLISGLKG-NH₂+6Potent activity against Gram-negative bacteria like P. aeruginosa. frontiersin.org
Esc(1-18)GIFSKLAGKKIKNLLISG-NH₂ (from Esc-1b)+4Comparable antimicrobial activity to full-length peptide but lower hemolytic capacity. frontiersin.org

C-terminal amidation is a common post-translational modification found in many naturally occurring amphibian antimicrobial peptides, including derivatives of this compound. frontiersin.orgtandfonline.com This modification involves replacing the C-terminal carboxyl group with an amide group, which has several significant effects on the peptide's properties.

Amidation increases the peptide's net positive charge (cationicity) and is reported to stabilize its secondary structure, particularly the α-helix. tandfonline.combiorxiv.org This enhanced cationicity can strengthen the initial electrostatic interactions with negatively charged bacterial membranes. tandfonline.com Furthermore, C-terminal amidation has been shown to be essential for the antimicrobial activity of some peptides. nih.gov It can also increase the peptide's resistance to degradation by host and bacterial proteases (carboxypeptidases), thereby improving its stability. frontiersin.orgjst.go.jp In some cases, amidation has been linked to a decrease in hemolytic activity, making the peptide more selective for microbial cells over host cells. jst.go.jp Studies on Esculentin-2 peptides from Hydrophylax bahuvistara showed that C-terminal amidation enhanced killing kinetics against microbes, reducing the time required for bactericidal action. tandfonline.com

Influence of Peptide Length and Amino Acid Sequence Variations

Rational Design and Modification Strategies

Based on the structure-activity relationship, researchers can rationally design and modify this compound peptides to create analogues with enhanced properties, such as increased potency, greater stability, or a broader spectrum of activity.

One effective strategy is the substitution of natural amino acids with non-coded or non-natural amino acids. nih.gov The incorporation of α-aminoisobutyric acid (Aib), a non-natural amino acid, has been a key focus of research. nih.govnih.gov Aib is known for its strong tendency to promote and stabilize helical conformations in peptides. nih.govnih.gov

In one study, three Aib residues were incorporated into Esc(1-21) at positions 1, 10, and 18. nih.gov This was rationally designed to:

Protect the N-terminus from degradation by aminopeptidases. frontiersin.org

Stabilize the α-helical structure due to Aib's helicogenic properties. nih.govfrontiersin.org

Potentially enlarge the spectrum of activity, as a stabilized α-helix is often correlated with activity against Gram-positive bacteria, towards which Esc(1-21) is less active. nih.govnih.gov

The resulting analogue, [Aib¹,¹⁰,¹⁸]-Esc(1-21), showed a significantly increased helical content and gained a higher activity against Gram-positive bacteria, particularly Staphylococcus species, without losing its efficacy against Gram-negative bacteria. nih.govresearchgate.net Another study involving a single substitution of Gly⁸ with Aib⁸ in Esc(1-21) also conferred activity against Staphylococcus aureus, including drug-resistant strains, and improved biostability. acs.orguniroma1.it

PeptideModificationKey OutcomeReference
[Aib¹,¹⁰,¹⁸]-Esc(1-21)Substitution of Gly¹, Lys¹⁰, and Gly¹⁸ with AibIncreased α-helicity and gained potent activity against Gram-positive bacteria. nih.govnih.gov
[Aib⁸]-Esc(1-21)Single substitution of Gly⁸ with AibGained activity against S. aureus (including MRSA) and improved biostability. acs.orguniroma1.it

Another powerful modification strategy is the incorporation of D-amino acids to create diastereomers (isomers that are not mirror images). nih.gov While naturally occurring peptides are composed of L-amino acids, the strategic replacement with their D-enantiomers can confer significant advantages.

A primary benefit is enhanced stability. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are typically specific for L-amino acid peptide bonds. mdpi.comnih.govresearchgate.net For example, a diastereomer of Esc(1-21), named Esc(1-21)-1c, was created by replacing L-Leu¹⁴ and L-Ser¹⁷ with their D-amino acid counterparts. nih.govnih.gov This diastereomer was found to be more stable in human serum and more resistant to cleavage by human and bacterial elastases. frontiersin.orgnih.gov

Incorporation of D-Amino Acids (Diastereomers) for Enhanced Properties

Improved Protease Resistance

A primary obstacle for the clinical application of peptide-based therapeutics is their susceptibility to enzymatic degradation by proteases present in the host or secreted by pathogens. nih.govfrontiersin.org To address this, researchers have engineered Esculentin-1a (B1576700) analogs with enhanced stability.

A key strategy involves the substitution of naturally occurring L-amino acids with their D-enantiomers. researchgate.netmdpi.com An analog of Esculentin-1a(1-21)NH₂, named Esc(1-21)-1c , was synthesized by replacing two L-amino acids, Leu¹⁴ and Ser¹⁷, with their corresponding D-amino acid counterparts. frontiersin.org This modification was shown to confer significant resistance to proteolytic degradation. nih.govmdpi.com Studies revealed that Esc(1-21)-1c is considerably more stable than its all-L parent peptide in the presence of human serum, with less than 50% of the diastereomer being degraded after 24 hours, and it shows higher resistance to cleavage by both human and bacterial elastases. nih.govnih.gov

Another approach to bolster protease resistance is the incorporation of non-natural amino acids. nih.gov The insertion of α-aminoisobutyric acid (Aib), a non-coded and helicogenic amino acid, into the peptide sequence is expected to protect it from proteolytic attack. nih.govacs.org The replacement of Gly⁸ with Aib in Esc(1-21) is one such modification designed to enhance stability while modulating its biological activity profile. acs.org

Peptide AnalogModificationObserved Effect on Protease ResistanceReference
Esc(1-21)-1cSubstitution of L-Leu¹⁴ and L-Ser¹⁷ with D-Leu¹⁴ and D-Ser¹⁷Significantly more resistant to degradation by human and bacterial elastases; more stable in human serum. nih.govnih.govresearchgate.net
[Aib¹,¹⁰,¹⁸]-Esc(1-21)Substitution with α-aminoisobutyric acid (Aib)Aib residues are known to protect peptides from proteolytic attack. nih.gov
Modulation of Cellular Selectivity (e.g., between microbial and mammalian cells)

An ideal antimicrobial agent must selectively target microbial pathogens while exhibiting minimal toxicity toward host mammalian cells. acs.org Peptide engineering of Esculentin-1a has successfully modulated this selectivity.

The diastereomer Esc(1-21)-1c , which features two D-amino acids, demonstrates significantly lower cytotoxicity against mammalian cells compared to the original L-isoform. nih.govfrontiersin.orgresearchgate.net This reduced toxicity is correlated with a change in its secondary structure; the presence of D-amino acids leads to a lower α-helical content, which is believed to lessen interaction with mammalian cell membranes. nih.govrcsb.orgnih.gov Despite this, it retains potent antimicrobial activity, particularly against the biofilm form of Pseudomonas aeruginosa. researchgate.net This modification successfully uncouples high antimicrobial efficacy from host cell toxicity, improving the peptide's therapeutic index. researchgate.netresearchgate.net

In contrast, other modifications can alter selectivity in different ways. The substitution of specific residues with the non-natural amino acid Aib, as in [Aib¹,¹⁰,¹⁸]-Esc(1-21) , was found to increase the peptide's α-helicity. nih.gov This structural change resulted in higher activity against Gram-positive bacteria but also led to increased cytotoxicity against mammalian cell lines like keratinocytes and alveolar epithelial cells. nih.gov These findings highlight the delicate balance in structure-activity relationships, where modifications that enhance antimicrobial spectrum may sometimes compromise selectivity.

Peptide AnalogKey ModificationEffect on Antimicrobial ActivityEffect on Mammalian Cell CytotoxicityReference
Esculentin-1a(1-21)NH₂ (Parent)-Potent against Gram-negative bacteria (e.g., P. aeruginosa). nih.govLow cytotoxicity at therapeutic concentrations. frontiersin.org nih.govfrontiersin.org
Esc(1-21)-1cD-amino acid substitutions (D-Leu¹⁴, D-Ser¹⁷)Maintains high activity, especially against biofilms. researchgate.net Slightly lower activity against planktonic P. aeruginosa than parent. nih.govSignificantly lower than the parent peptide. nih.govmdpi.comresearchgate.net nih.govmdpi.comresearchgate.net
[Aib¹,¹⁰,¹⁸]-Esc(1-21)Aib substitutionsHigher activity against Gram-positive bacteria (e.g., Staphylococcus genus). nih.govHigher than the parent peptide. nih.gov nih.gov

Conjugation and Delivery Systems for this compound

Nanoparticle Encapsulation (e.g., PLGA nanoparticles, gold nanoparticles)

Nanoparticle-based systems have emerged as a promising strategy for delivering Esculentin-1a and its derivatives. researchgate.netnih.govuniroma1.it

Poly(lactide-co-glycolide) (PLGA) nanoparticles: Esculentin-1a derived peptides, including Esc(1-21) and Esc(1-21)-1c, have been successfully encapsulated into PLGA nanoparticles. acs.orgnih.gov These biocompatible and biodegradable nanoparticles are particularly suited for pulmonary delivery. acs.org Studies have shown that PLGA encapsulation improves the transport of the peptides through artificial cystic fibrosis (CF) mucus and enhances their efficacy in inhibiting P. aeruginosa growth over the long term. acs.orgnih.gov In a mouse model of P. aeruginosa lung infection, a single administration of peptide-loaded PLGA nanoparticles resulted in a significant reduction of the pulmonary bacterial load for up to 36 hours. acs.org

Gold nanoparticles (AuNPs): Covalent conjugation of Esc(1-21) to soluble gold nanoparticles has been shown to dramatically boost its therapeutic properties. nih.gov In one study, Esc(1-21) was attached to AuNPs via a polyethylene (B3416737) glycol (PEG) linker. nih.govfrontiersin.org The resulting nano-conjugate, AuNPs@Esc(1-21) , exhibited an approximately 15-fold increase in activity against both planktonic and biofilm forms of P. aeruginosa compared to the free peptide. nih.govfrontiersin.org Furthermore, the AuNP-conjugated peptide was significantly more resistant to proteolytic digestion and was not toxic to human keratinocytes. nih.gov This nano-formulation was also found to promote wound healing activity in a keratinocyte monolayer, making it an attractive candidate for treating topical infections. nih.gov

Delivery SystemPeptideKey FindingsReference
PLGA NanoparticlesEsc(1-21) and Esc(1-21)-1cImproved peptide transport through CF mucus; prolonged in vivo efficacy in a lung infection model. acs.orgnih.gov
Gold Nanoparticles (AuNPs)Esc(1-21)~15-fold increase in anti-pseudomonal activity; enhanced protease resistance; no cytotoxicity; promoted wound healing. nih.govfrontiersin.org

Immobilization onto Biomedical Device Surfaces

Another innovative application of Esculentin-1a involves its immobilization onto the surfaces of biomedical devices to prevent microbial colonization and biofilm formation. researchgate.neteurekaselect.com This strategy aims to create inherently antimicrobial materials, reducing the incidence of device-associated infections. Research has pointed to the potential of immobilizing Esculentin-1a(1-21)NH₂ onto surfaces such as silicon hydrogel contact lenses. researchgate.netnih.govuniroma1.it Such a coating would create an antibacterial surface designed to reduce microbial attachment and growth, offering a proactive approach to preventing eye infections for contact lens wearers. researchgate.netuniroma1.it

Research Methodologies and Experimental Approaches

In Vitro Studies

A multitude of in vitro assays have been employed to elucidate the biological profile of Esculentin-1 and its analogues. These studies provide crucial data on its efficacy against various microorganisms and its influence on cellular processes.

Microbial Susceptibility Testing (e.g., MIC, MBC)

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are cornerstone assays in antimicrobial research, defining a compound's potency. The MIC is the lowest concentration that prevents visible microbial growth, while the MBC is the lowest concentration that kills a specified percentage of the initial bacterial population. nelsonlabs.comqlaboratories.combmglabtech.com

The antimicrobial activity of this compound derivatives, such as Esc(1-21) and Esc(1-18), has been extensively evaluated using these methods. For instance, Esc(1-21) demonstrated potent inhibitory effects against Escherichia coli strains, with MIC values of 2 µM for K12 and 4 µM for O157:H7 EDL933. nih.gov In contrast, Esc(1-18) exhibited higher MICs of 16 µM and 32 µM against the same strains, respectively. nih.gov The bactericidal action of these peptides was also confirmed, with MBC values typically being twice the MIC. nih.gov

Against Pseudomonas aeruginosa, Esculentin(1-21) displayed consistent efficacy with MIC values ranging from 2 to 16 μM against both reference strains and drug-resistant clinical isolates. nih.gov Notably, its MBC for biofilms (MBCb) was found to be 12 μM, a concentration only threefold higher than its MIC against planktonic cells. nih.gov The peptide Esc(1-18) was found to be highly effective against Gram-negative bacteria, with bactericidal concentrations as low as 0.5 to 1 µM. asm.org

Table 1: MIC and MBC of this compound Derivatives Against Various Bacterial Strains

Peptide Bacterial Strain MIC (µM) MBC (µM) Reference
Esc(1-21) E. coli K12 2 4 nih.gov
Esc(1-21) E. coli O157:H7 EDL933 4 8 nih.gov
Esc(1-18) E. coli K12 16 32 nih.gov
Esc(1-18) E. coli O157:H7 EDL933 32 64 nih.gov
Esculentin(1-21) P. aeruginosa (various) 2 - 16 - nih.gov
Esc(1-18) Gram-negative bacteria 0.5 - 1 - asm.org

Time-Kill Kinetics Assays

Time-kill kinetics assays provide insights into the time-dependent bactericidal or bacteriostatic activity of an antimicrobial agent. These studies measure the rate at which a peptide kills a bacterial population over time.

Esculentin(1-21) has demonstrated rapid bactericidal effects against P. aeruginosa. At a concentration of 1 µM, it achieved a 99.9% reduction in bacterial viability within 15 minutes. nih.gov Similarly, against E. coli O157:H7, Esc(1-21) at four times its MIC (4 x MIC) caused a 99% reduction in viable cells within 30 minutes, a rate faster than that of the antibiotic kanamycin. nih.gov Esc(1-18) also showed rapid action, achieving the same level of killing within 60 minutes at 4 x MIC. nih.gov Studies on Esc(1-18) revealed that it killed S. maltophilia and A. baumannii within a few minutes. asm.org

Biofilm Assays (Formation, Inhibition, Eradication)

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. Assays to evaluate a compound's effect on biofilms are therefore critical. These assays can measure the inhibition of biofilm formation, the prevention of initial bacterial attachment, or the eradication of pre-formed biofilms.

This compound derivatives have shown significant promise in combating biofilms. At sub-inhibitory concentrations (sub-MIC), both Esc(1-21) and Esc(1-18) were found to reduce the formation of E. coli O157:H7 biofilms. nih.govuniroma1.it Esc(1-21) was more potent in this regard. nih.gov

Against P. aeruginosa biofilms, Esculentin(1-21) was effective in both inhibiting re-growth of cells from treated biofilms and eliminating existing biofilm cells within 2 hours. nih.gov Further studies showed that Esc(1-21) could kill more than 50% of biofilm cells at concentrations equal to 4x and 8x its MIC. mdpi.com A derivative of Esc(1-21) demonstrated the ability to reduce the viability of Staphylococcus aureus biofilms by approximately 90% at a concentration of 100 µM. acs.org

Membrane Permeation and Disruption Assays (e.g., propidium (B1200493) iodide staining, SYTOX Green)

A primary mechanism of action for many antimicrobial peptides is the disruption of the bacterial cell membrane. Assays using fluorescent probes like propidium iodide and SYTOX Green are employed to assess membrane integrity. These dyes are excluded by intact membranes but can enter cells with compromised membranes, where they bind to nucleic acids and fluoresce.

The membrane-perturbing effects of this compound derivatives have been well-documented. SYTOX Green assays revealed that both Esc(1-21) and Esc(1-18) rapidly disrupt the cytoplasmic membrane of E. coli O157:H7. nih.govmdpi.com Esc(1-21) induced a more marked effect, which aligns with its faster killing kinetics. nih.gov Against P. aeruginosa, Esc(1-21) caused dose-dependent membrane perturbation within the first 15 minutes of exposure. nih.gov This rapid membrane permeabilization is a key indicator of its bactericidal mechanism. nih.govrcsb.org Similar membrane-disrupting effects have been observed against S. aureus and S. epidermidis. acs.org

Cellular Migration Assays (e.g., scratch assays, transwell assays)

Beyond its antimicrobial properties, this compound has been investigated for its effects on mammalian cells, particularly in the context of wound healing. Cellular migration assays, such as the scratch assay and transwell assay, are used to evaluate the ability of a compound to stimulate cell movement, a critical process in tissue repair.

The derivative esculentin-1a(1-21)NH2 [Esc(1-21)] has been shown to significantly promote the migration of human immortalized keratinocytes (HaCaT cells). plos.orgsemanticscholar.orgnih.govsigmaaldrich.com In a modified scratch assay, Esc(1-21) at an optimal concentration of 0.25 μM promoted complete closure of a "wound" field in about 9-12 hours. plos.org This pro-migratory activity was also observed in primary human epidermal keratinocytes. plos.orgsemanticscholar.orgnih.govsigmaaldrich.com Furthermore, Esc-1a(1–21)NH2 was found to significantly promote the migration of human umbilical vein vascular endothelial cells (HUVECs). jst.go.jp

Cell Proliferation Assays (e.g., CCK-8, MTT)

Cell proliferation assays, such as those using CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are used to determine the effect of a compound on cell growth and viability. These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells. yeasenbio.com

Studies on Esc-1a(1–21)NH2 have utilized these assays to assess its impact on mammalian cells. A CCK-8 assay revealed that at a concentration of 6.25 µg/mL, Esc-1a(1–21)NH2 had the greatest proliferative effect on HUVECs. jst.go.jp In contrast, MTT assays on human corneal epithelial cells showed that esculentin-1a(1-21)NH2 was not toxic at concentrations up to 50 μM. nih.gov

Gene Expression Analysis (e.g., qPCR, transcriptomics)

Gene expression analysis has been instrumental in elucidating the molecular mechanisms underlying the effects of this compound and its derivatives on various organisms. Techniques like quantitative polymerase chain reaction (qPCR) and transcriptomics have provided insights into how these peptides modulate gene activity in both microbial and eukaryotic cells. researchgate.netnih.govnih.govidtdna.com

In studies involving Escherichia coli O157:H7, real-time reverse transcription PCR (RT-PCR) was employed to analyze the expression of genes associated with pathogenesis and the quorum-sensing system. iss.it Transcriptional analysis revealed that this compound derivatives, specifically Esc(1-21) and Esc(1-18), induced the expression of several genes involved in biofilm formation and dispersal, as well as stress response. nih.gov For instance, genes such as flhC, flhD, fliC, csrA, and hha showed increased transcript abundance following treatment with these peptides. nih.gov This suggests that this compound derivatives can influence the genetic pathways that regulate bacterial motility and biofilm development. nih.gov

Furthermore, gene expression studies in Saccharomyces cerevisiae using an integrated transcriptomic and proteomic approach demonstrated that this compound-21 affects the expression of specific genes, leading to modulated synthesis of proteins involved in cell membrane metabolism and bioenergetics. core.ac.uk This integrated analysis helps in correlating the genetic response with phenotypic effects, providing a comprehensive understanding of the peptide's impact on the eukaryotic cell. researchgate.net

In the context of the dark-spotted frog (Pelophylax nigromaculatus), analysis of the skin transcriptome led to the identification of the cDNA for Esculentin-1PN. nih.gov Subsequent qPCR analysis revealed that Esculentin-1PN transcripts were present in various tissues, with the highest levels detected in the skin. nih.gov This highlights the skin as the primary site of this peptide's production. nih.gov

Proteomic Analysis (e.g., differential proteomics)

Proteomic analysis has been a key methodology for understanding the cellular response to this compound peptides at the protein level. researchgate.netnih.gov Differential proteomics, in particular, allows for the comparison of protein expression profiles between treated and untreated cells, revealing proteins that are up- or down-regulated in response to the peptide. bioconductor.org

An integrated proteomic and transcriptomic study on Saccharomyces cerevisiae treated with Esculentin (B142307) 1-21 (Esc 1-21) revealed significant alterations in the proteome. researchgate.netcore.ac.uk Two-dimensional gel electrophoresis identified both qualitative and quantitative differences in protein expression, with a more dramatic response observed after 45 minutes of treatment compared to 90 minutes, suggesting an initial shock followed by adaptation. core.ac.uk This analysis showed that Esc 1-21 caused the downregulation of enzymes in the lower glycolytic pathway and proteins involved in spindle body formation and cell wall synthesis. researchgate.net A notable finding was the decreased expression of actin, which was confirmed by Western blot analysis and suggests an impact on plasma membrane integrity. core.ac.uk

In contrast, a proteomic analysis of Escherichia coli treated with Esculentin-1b(1-18) [Esc(1-18)] indicated a limited ability of the peptide to modify the bacterial protein expression profile, even at bactericidal concentrations. nih.gov This finding supports the hypothesis that the primary mechanism of action for Esc(1-18) is the disruption of the bacterial membrane rather than interference with intracellular processes. nih.gov

The general workflow for differential proteomics involves several key steps, including data preparation, filtering, normalization, and statistical testing to identify differentially expressed proteins. bioconductor.org Visualization tools such as heatmaps and volcano plots are then used to interpret the results. bioconductor.org

Biochemical Pathway Analysis (e.g., Western Blot, ELISA for signaling proteins)

Biochemical pathway analysis, utilizing techniques like Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA), has been crucial in dissecting the signaling cascades affected by Esculentin-1a(1-21)NH2. jst.go.jpnih.govlicorbio.com These methods allow for the detection and quantification of specific proteins involved in cellular signaling pathways.

A significant finding from these analyses is the role of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) pathway in the pro-angiogenic effects of Esculentin-1a(1-21)NH2. jst.go.jp Studies have shown that this peptide stimulates the migration and proliferation of human umbilical vein vascular endothelial cells (HUVECs) by activating the PI3K/AKT pathway. jst.go.jp Western blot analysis confirmed the upregulation of proteins such as platelet endothelial cell adhesion molecule-1 (CD31) at both the mRNA and protein levels. jst.go.jp The involvement of this pathway was further substantiated by the use of a PI3K pathway inhibitor, LY294002, which diminished the pro-angiogenic effects of the peptide. jst.go.jp

In the context of inflammation, the anti-inflammatory properties of esculetin (B1671247) have been linked to the inhibition of the nuclear factor κ-B (NF-κB) and mitogen-activated protein kinase (MAPK) inflammatory signaling pathways. researchgate.net Western blot analysis has been used to show the effects of esculetin on the expression of various proteins involved in these pathways. researchgate.net For example, in alveolar epithelial cells, esculetin was shown to inhibit the induction of epithelial-mesenchymal transformation (EMT) markers. researchgate.net

The table below summarizes key findings from biochemical pathway analyses of Esculentin-1a(1–21)NH2.

Experimental ApproachCell/Tissue ModelKey FindingsSignaling Pathway ImplicatedReference
Western Blot, ImmunohistochemistryMouse full-thickness excision model, HUVECsIncreased expression of CD31 and PCNA, promoting angiogenesis and wound healing.PI3K/AKT jst.go.jp
Western BlotAlveolar epithelial A549 cellsInhibition of EMT markers induced by macrophage conditioned media.IL-8 signaling researchgate.net

Preclinical In Vivo Models

Animal Models of Infection (e.g., Murine Keratitis Models, Lung Infection Models)

Preclinical in vivo models are essential for evaluating the therapeutic potential of this compound peptides in a living organism. researchgate.nettandfonline.com Murine models of infection, such as keratitis and lung infection models, have been particularly valuable in assessing the efficacy of these peptides against pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netnih.govfrontiersin.orgdiva-portal.org

In a murine model of P. aeruginosa keratitis, topical administration of Esculentin-1a(1-21)NH2 resulted in a significant reduction in the severity of the infection. nih.govnih.gov Mice treated with the peptide showed lower clinical scores, reduced inflammatory cell infiltration, and significantly lower corneal bacterial counts compared to the control group. nih.govnih.gov These findings highlight the potential of Esculentin-1a(1-21)NH2 as a topical treatment for bacterial keratitis. nih.govarvojournals.org

Esculentin(1-21) has also been tested in mouse models of peritoneal sepsis and pulmonary infection caused by P. aeruginosa. researchgate.net Both intravenous and intra-tracheal administration of the peptide led to prolonged survival of the animals, indicating its systemic and topical efficacy in combating these infections. researchgate.net These models are crucial for mimicking common human infections caused by this pathogen. researchgate.net

The development of standardized murine models is critical for increasing the reproducibility and translational reliability of preclinical efficacy studies for new anti-infective agents. diva-portal.org

Animal Models for Wound Healing Assessment (e.g., Excision Models)

Animal models, particularly excision wound models in rodents, are widely used to assess the wound healing properties of therapeutic agents like Esculentin-1a(1–21)NH2. jst.go.jpsci-hub.seresearchgate.net These models allow for the evaluation of various aspects of the healing process, including wound closure rates, collagen deposition, and angiogenesis. jst.go.jpnih.gov

In a full-thickness excision model in mice, topical application of Esculentin-1a(1–21)NH2 was found to significantly accelerate wound closure. jst.go.jp The treated wounds exhibited increased collagen deposition and enhanced angiogenesis, as indicated by higher expression levels of platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). jst.go.jp These findings suggest that Esculentin-1a(1–21)NH2 promotes wound healing by stimulating the proliferative phase of the healing process, including granulation tissue formation. jst.go.jp

The selection of an appropriate animal model is crucial, as there are physiological differences between animal and human skin. sci-hub.se For instance, wound healing in rodents primarily occurs through contraction, whereas in humans, it is dominated by re-epithelialization. sci-hub.se Despite these differences, rodent models remain a valuable tool for initial preclinical assessments of wound healing agents. researchgate.net

Evaluation of Peptide Efficacy in Complex Biological Environments (e.g., human basal tears, artificial sputum medium, serum)

A critical aspect of preclinical evaluation is to assess the stability and activity of peptides like this compound in complex biological fluids that mimic the environments where they are intended to function. jst.go.jpnih.govplos.org

The antimicrobial activity of Esculentin-1a(1-21)NH2 against P. aeruginosa has been shown to be retained in the presence of 70% (v/v) human basal tears. nih.govnih.gov In fact, the peptide demonstrated potent killing of P. aeruginosa within minutes in this environment, which is a significant advantage over some human antimicrobial peptides that are inhibited by the components of tears. nih.gov This makes Esculentin-1a(1-21)NH2 a promising candidate for ophthalmic applications. uniroma1.ituniroma1.it

Similarly, the stability of Esculentin-1a(1–21)NH2 has been evaluated in human serum. jst.go.jp One study found that 44.4% of the peptide remained stable after 5 hours of incubation in 10% fresh human serum, a duration considered sufficient to activate signaling pathways for promoting angiogenic activity. jst.go.jp Another study reported that a diastereomer of Esc(1-21) showed enhanced stability in human serum compared to the original peptide. frontiersin.org

The efficacy of this compound derivatives has also been tested in artificial sputum medium, which is designed to mimic the lung environment of cystic fibrosis patients. researchgate.netfrontiersin.orgresearchgate.netmdpi.com The diastereomer Esc(1-21)-1c was found to be more effective than the all-L counterpart in preserving its anti-Pseudomonal activity in this medium. researchgate.net

The table below summarizes the efficacy of this compound peptides in various complex biological environments.

PeptideBiological MediumKey FindingReference
Esculentin-1a(1-21)NH270% (v/v) Human Basal TearsRetained potent and rapid killing of P. aeruginosa. nih.govnih.gov
Esculentin-1a(1–21)NH210% Human Serum44.4% stability after 5 hours. jst.go.jp
Esc(1-21) DiastereomerHuman SerumEnhanced stability compared to the parent peptide. frontiersin.org
Esc(1-21)-1cArtificial Sputum MediumPreserved anti-Pseudomonal activity. researchgate.netresearchgate.net

Structural Characterization Techniques

The three-dimensional structure of this compound peptides is crucial for their biological function. Various spectroscopic techniques are employed to determine their conformation, particularly in membrane-mimicking environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and in the presence of membrane mimetics. mst.edu Studies on Esculentin-1a(1-21)NH2, also known as Esc(1-21), have utilized transferred nuclear Overhauser effect spectroscopy (tr-NOESY) to investigate its structure when bound to lipopolysaccharide (LPS) micelles, which serve as a model for the outer membrane of Gram-negative bacteria. researchgate.netnih.gov

In aqueous solution, Esc(1-21) and its diastereomer, Esc(1-21)-1c, adopt a random coil structure, as indicated by the absence of NOE peaks. researchgate.netnih.gov However, when interacting with LPS micelles, Esc(1-21) folds into an amphipathic helical conformation. researchgate.netnih.gov This helical structure is characterized by a cluster of five basic lysine (B10760008) residues on one face of the helix, forming a hydrophilic region. researchgate.netnih.gov In contrast, the diastereomer, containing two D-amino acids, only forms a helix at its N-terminal region, with the C-terminal remaining flexible. researchgate.netnih.gov

Similarly, structural studies of Esculentin-1b(1-18) in the presence of negatively charged micelles, mimicking bacterial membranes, revealed an α-helical conformation. researchgate.netnih.gov Interestingly, in some environments, the peptide exhibits a flexible kink around residue Gly8, dividing the peptide into two helical segments. researchgate.netnih.gov This flexibility may be crucial for its interaction with and insertion into the bacterial membrane. Saturation transfer difference (STD) NMR, combined with docking analysis, has helped identify the specific amino acid residues responsible for the peptide's binding to LPS micelles. nih.gov

Optical Spectroscopies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. wvu.edu CD spectra provide information on the proportions of α-helix, β-sheet, and random coil conformations. wvu.edu For this compound peptides, CD studies have been instrumental in confirming the conformational changes that occur upon interaction with membrane-mimicking environments.

In aqueous solutions, this compound peptides like Esc(1-18) and Esc(1-21) typically show a random coil conformation. researchgate.netresearchgate.net However, in the presence of membrane mimetics such as trifluoroethanol (TFE)/water mixtures or lipid vesicles, they exhibit a clear transition to a helical structure. researchgate.netnih.gov For instance, Esc(1-18) shows an increasing helical content with higher concentrations of TFE, reaching a maximum at 40% TFE. researchgate.net These findings are consistent with NMR data and support the model that the peptide folds into its active, helical conformation upon encountering a bacterial membrane. researchgate.netresearchgate.net

Studies on analogues of Esc(1-21) have also employed CD spectroscopy to correlate structural changes with altered biological activity. nih.gov For example, the substitution of Gly8 with α-aminoisobutyric acid (Aib) in one analogue resulted in a higher α-helical content, which was linked to its enhanced activity against Staphylococcus aureus. nih.gov The presence of D-amino acids in a diastereomer of Esc(1-21) was shown to reduce the α-helical content of the peptide, which correlated with lower cytotoxicity. rcsb.org

Bioinformatic and Computational Approaches

In addition to experimental techniques, computational methods play a vital role in understanding the structure-function relationships of this compound peptides. These approaches allow for the prediction of peptide structure and the simulation of its interactions with biological membranes at an atomic level.

Sequence Analysis and Homology Modeling

Sequence analysis of this compound peptides and their homologues provides insights into conserved regions and potential functional motifs. nih.gov Esculentins-1 are characterized by a highly conserved amino acid sequence of 46 residues and a C-terminal loop formed by a disulfide bridge. nih.govnih.gov Homology modeling, a computational technique to predict the three-dimensional structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein, is also employed. wikipedia.orgamrita.eduuniroma1.it For Esculentin-1PN, a homolog from the dark-spotted frog, homology modeling using the structure of Esculentin-1b as a template revealed that its structure is dominated by alpha-helices. nih.gov

Bioinformatic tools are also used to analyze the physicochemical properties of this compound peptides and their analogues. For example, the secondary structure of Esc-1a(1–21)NH2 was analyzed using SOPMA (Self-Optimized Prediction Method with Alignment), which predicted a structure composed mainly of α-helix (47.62%), random coil (30.0%), and extended chains (19.05%). jst.go.jp Such analyses, while predictive, provide a valuable starting point for experimental structural studies.

Molecular Dynamics Simulations (Implicitly for understanding membrane interactions)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. nih.govfrontiersin.org In the context of this compound, MD simulations provide detailed insights into the peptide's interaction with lipid bilayers, which are simplified models of cell membranes. mdpi.comresearchgate.net These simulations can reveal the molecular details of binding, insertion, and pore formation processes that are central to the peptide's antimicrobial mechanism.

While specific, detailed MD simulation studies focusing solely on this compound were not found in the provided search results, the principles of this methodology are broadly applicable and implicitly crucial for a deeper understanding of its membrane-perturbing action. mdpi.comresearchgate.net Simulations can model how the amphipathic nature of the this compound helix drives its insertion into the hydrophobic core of the bacterial membrane. mdpi.com They can also elucidate how the peptide might aggregate on the membrane surface and the conformational changes that occur during this process. mdpi.com By simulating the peptide's interaction with different types of model membranes (e.g., representing bacterial versus eukaryotic cells), MD can help explain the peptide's selectivity. mdpi.comresearchgate.net

Synergistic Interactions and Resistance Studies

Synergistic Effects with Conventional Antibiotics

Research has demonstrated that Esculentin-1 derivatives can act synergistically with a range of conventional antibiotics, effectively inhibiting the growth of and killing multidrug-resistant bacteria. nih.govmdpi.com This cooperative action allows for a therapeutic effect at lower concentrations of each compound, which could potentially minimize dose-related side effects and reduce the pressure for resistance selection. nih.gov

A derivative of esculentin-1a (B1576700), Esc(1-21)-1c, was found to synergistically inhibit the growth of Pseudomonas aeruginosa when combined with antibiotics such as tetracycline, erythromycin, and chloramphenicol. nih.govfrontiersin.orgresearchgate.net Another study highlighted the synergistic killing effect of the diastereomer Esc(1-21)-1c with aztreonam (B1666516) against Pseudomonas cells. nih.gov Similarly, the combination of Esc(1-21) with colistin (B93849) resulted in a synergistic effect against colistin-resistant Acinetobacter baumannii strains. mdpi.com The peptide Esculentin-1b(1-18) has also been shown to resensitize multidrug-resistant E. coli to antibiotics at sub-inhibitory concentrations. mdpi.com

These findings underscore the potential of this compound peptides to be used in combination therapies to combat challenging MDR infections. mdpi.comsemanticscholar.org

Table 1: Synergistic Interactions of this compound Derivatives with Conventional Antibiotics

This compound DerivativeAntibioticTarget MicroorganismObserved EffectReference
Esc(1-21)-1cTetracyclinePseudomonas aeruginosaSynergistic growth inhibition nih.govfrontiersin.org
Esc(1-21)-1cErythromycinPseudomonas aeruginosaSynergistic growth inhibition nih.govfrontiersin.org
Esc(1-21)-1cChloramphenicolPseudomonas aeruginosaSynergistic growth inhibition nih.govfrontiersin.org
Esc(1-21)-1cAztreonamPseudomonas aeruginosaSynergistic growth inhibition and killing nih.gov
Esc(1-21)ColistinMultidrug-resistant Acinetobacter baumanniiSynergistic growth inhibition and killing mdpi.com
Esculentin-1b(1-18)Various AntibioticsMultidrug-resistant E. coliResensitization to antibiotics mdpi.com

A primary mechanism by which this compound derivatives enhance antibiotic efficacy is through the disruption of bacterial resistance systems, particularly efflux pumps. nih.govfrontiersin.org Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, a major mechanism of multidrug resistance in Gram-negative bacteria like P. aeruginosa. nih.govophrp.org

Studies on the derivative Esc(1-21)-1c revealed that at sub-inhibitory concentrations, the peptide significantly decreased the production of three key proteins—MexA, MexB, and OprM—that constitute the MexAB-OprM efflux pump in P. aeruginosa. nih.govfrontiersin.orgresearchgate.net This downregulation was confirmed at both the protein and transcriptional levels. nih.govresearchgate.net By inhibiting the expression of this pump, Esc(1-21)-1c effectively increases the intracellular concentration of antibiotics, making the bacteria more susceptible to drugs that would otherwise be expelled. nih.govresearchgate.net

Potential for Limiting Microbial Resistance Development

A significant advantage of antimicrobial peptides, including this compound, is their low propensity to induce microbial resistance compared to conventional antibiotics. nih.govnih.gov This is largely attributed to their mechanism of action, which targets the fundamental structure of the bacterial membrane. researchgate.net

The difference in resistance development is stark when directly compared. In a study evaluating resistance induction over 15 cycles of exposure, P. aeruginosa rapidly developed resistance to conventional antibiotics. nih.gov The Minimal Inhibitory Concentrations (MICs) for the tested antibiotics increased by 8- to 128-fold compared to the initial values. nih.gov In contrast, no change in the MIC was observed for the this compound peptides, Esc(1-21) and Esc(1-21)-1c, under the same conditions. nih.gov This indicates that the bacteria did not acquire resistance to the peptides even after repeated exposure. nih.gov

Furthermore, in a separate study, the derivative Esc(1-21) demonstrated a stronger intrinsic antimicrobial activity against E. coli strains than the conventional antibiotic kanamycin, exhibiting a lower MIC. nih.gov

Table 2: Comparison of Resistance Induction between this compound Peptides and Conventional Antibiotics

CompoundMicroorganismFold-Increase in MIC (after 15 cycles)Reference
Esc(1-21)Pseudomonas aeruginosaNo change nih.gov
Esc(1-21)-1cPseudomonas aeruginosaNo change nih.gov
Conventional AntibioticsPseudomonas aeruginosa8 to 128-fold increase nih.gov

The primary reason for the low incidence of resistance to this compound is its mechanism of action, which involves the direct and rapid physical disruption of the bacterial cell membrane. nih.govresearchgate.net This membrane-perturbing activity is a hallmark of many AMPs. mdpi.com

The process begins with an electrostatic interaction between the positively charged (cationic) peptide and the negatively charged components of the microbial membrane. nih.gov Following this initial binding, the peptide disrupts the membrane's integrity. unina.it The proposed model for this compound derivatives like Esc(1-18) and Esc(1-21) is the "carpet-like" mechanism. mdpi.com In this model, the peptides accumulate on the surface of the membrane, and once a critical concentration is reached, they induce tension that causes the formation of local breakages or pores, leading to leakage of cellular contents and rapid cell death. mdpi.com

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets and Pathways

While the primary mechanism of action for many antimicrobial peptides, including Esculentin-1, involves the disruption of microbial cell membranes, recent research indicates a more complex interaction with cellular processes. Future investigations aim to uncover these non-membrane-disrupting mechanisms and identify specific intracellular targets and pathways, which could lead to the development of more targeted therapies.

Research on derivatives such as Esculentin-1a(1-21)NH₂ has moved beyond the membrane to explore its effects on cellular signaling. In human keratinocytes, this peptide has been shown to stimulate cell migration by activating the Epidermal Growth Factor Receptor (EGFR) and the STAT3 protein. plos.org Further studies have confirmed its pro-angiogenic effects are mediated through the PI3K/AKT signaling pathway, a critical pathway in cell proliferation and survival. jst.go.jp

In non-mammalian systems, studies on the yeast Saccharomyces cerevisiae treated with Esculentin (B142307) 1-21 (Esc 1-21) have provided significant insights. Using proteomic and transcriptomic approaches, researchers found that the peptide induces the High Osmolarity Glycerol (HOG) pathway, which is involved in osmotic tolerance and cell wall maintenance. researchgate.netcore.ac.uknih.gov The analysis also revealed that Esc 1-21 leads to the downregulation of enzymes in the lower glycolytic pathway and affects genes related to spindle body formation and cell-wall remodeling. researchgate.netnih.gov

Furthermore, investigations into the peptide's effect on pathogenic bacteria have identified specific gene regulation. In enterohemorrhagic E. coli O157:H7, derivatives Esc(1-21) and Esc(1-18) were found to induce the expression of genes such as csrA and hha. nih.gov These genes are involved in regulating the switch between motility and biofilm formation, suggesting that the peptides may inhibit biofilm development by influencing key bacterial regulatory cascades. nih.gov These findings highlight that this compound's bioactivity is not limited to mere membrane permeabilization and underscore the need for continued exploration of its molecular interactions.

Advanced Peptide Engineering for Optimized Efficacy and Stability

A significant barrier to the clinical use of natural peptides is their potential for enzymatic degradation and cytotoxicity at high concentrations. eurekaselect.com Advanced peptide engineering offers a promising solution to overcome these limitations. Researchers are actively designing and synthesizing this compound analogs with improved stability, a broader spectrum of activity, and enhanced therapeutic profiles.

Key strategies in engineering this compound derivatives include:

Truncation and Derivatization: Early studies found that the N-terminal 1-18 region of esculentin-1b, known as Esc(1-18), retained the antimicrobial activity of the full-length peptide but with lower hemolytic capacity. frontiersin.org A slightly longer analog, esculentin-1a(1-21)NH₂ [Esc(1-21)], was later synthesized. This 21-amino acid peptide, which includes three additional C-terminal residues and an amidated glycine (B1666218), exhibits a higher positive charge and greater potency against Gram-negative bacteria like Pseudomonas aeruginosa. frontiersin.orgnih.gov

D-Amino Acid Substitution: To enhance stability against proteases, which are abundant in infected tissues, diastereomers have been created. eurekaselect.com The analog Esc(1-21)-1c, which incorporates two D-amino acids (D-Leu at position 14 and D-Ser at 17), has demonstrated significantly greater resistance to bacterial and human elastase compared to its all-L-amino acid counterpart. nih.govresearchgate.net This modification is beneficial for its multiple functions, making it a strong candidate for development. researchgate.net

Single-Residue Substitution: Strategic replacement of a single amino acid can dramatically alter a peptide's activity spectrum. For instance, the parent peptide Esc(1-21) is highly active against Gram-negative bacteria but less so against Gram-positive strains. By replacing the Glycine at position 8 with α-aminoisobutyric acid (Aib), researchers created an analog with potent activity against Staphylococcus aureus, including its challenging biofilm form. acs.org

Conjugation to Nanoparticles: To improve delivery and stability, this compound derivatives have been conjugated to nanoparticles. A gold nanoparticle (AuNP)–esculentin(1-21) conjugate showed a roughly 15-fold increase in activity against P. aeruginosa and was significantly more resistant to proteolytic digestion, without showing toxicity to human keratinocytes. mdpi.com

DerivativeModification StrategyKey ImprovementReference
Esc(1-21)Truncation and C-terminal amidationHigher potency against Gram-negative bacteria than Esc(1-18). frontiersin.orgnih.gov
Esc(1-21)-1cD-amino acid substitution (D-Leu¹⁴, D-Ser¹⁷)Increased resistance to proteolytic enzymes (elastase). nih.govresearchgate.net
[Aib⁸]Esc(1-21)Single residue substitution (Gly⁸ to Aib)Gained potent activity against Gram-positive S. aureus. acs.org
AuNP-Esc(1-21)Conjugation to gold nanoparticles~15-fold increased activity against P. aeruginosa and enhanced stability. mdpi.com

Development of Multifunctional this compound Derivatives

Beyond direct antimicrobial action, many host defense peptides possess additional biological functions, such as immunomodulation and promotion of tissue repair. A key future direction is to harness and enhance these multiple functionalities within a single molecule. This compound and its derivatives have already shown potential as multifunctional therapeutic agents.

Research has revealed several additional properties of this compound peptides:

Wound Healing and Cell Migration: As mentioned, Esculentin-1a(1-21)NH₂ actively promotes the migration of keratinocytes and stimulates angiogenesis, both critical processes for wound healing. plos.orgjst.go.jp This suggests the peptide not only fights infection but also aids in the re-epithelialization of injured tissue. nih.gov

Immunomodulatory Effects: The peptide exhibits immunomodulatory properties, although this area remains less studied and requires further research. eurekaselect.comresearchgate.net An analog from the dark-spotted frog, esculentin-1PN, was shown to augment the expression of pro-inflammatory cytokines in macrophage-like cells. researchgate.net

Insulinotropic Activity: Members of the esculentin family have been reported to promote the release of insulin, indicating a potential role in glucose metabolism and the management of conditions like diabetes. researchgate.netmdpi.com

Hybrid Peptides: To combine the strengths of different peptides, hybrid molecules have been designed. A novel hybrid peptide named BKR1 was created based on the sequences of Esculentin-1a (B1576700) and melittin. This hybrid displayed significant antimicrobial activity and acted as a potent adjuvant when combined with conventional antibiotics like levofloxacin (B1675101) and rifampicin (B610482) against resistant bacterial strains.

These findings support the development of this compound derivatives as single-molecule solutions for complex problems like infected chronic wounds, where antimicrobial, anti-biofilm, and tissue-regenerative properties are all required.

Integration with Drug Discovery Pipelines and Preclinical Development

The ultimate goal for any promising therapeutic candidate is successful translation from the laboratory to the clinic. This requires navigating the rigorous drug discovery and development pipeline, which includes target identification, lead optimization, preclinical testing, and a multi-phase clinical trial process. danaher.comdelta4.airesearchgate.net

This compound derivatives are currently in the preclinical development stage. This phase involves comprehensive in vitro and in vivo studies to establish a profile of efficacy and safety before human trials can be considered. delta4.ai Key preclinical findings for this compound derivatives include:

Potent Anti-Biofilm Activity: The derivative Esc(1-21) has shown potent activity against biofilms of P. aeruginosa, a pathogen notorious for causing persistent infections in cystic fibrosis patients. nih.gov It was able to eliminate biofilm cells at concentrations only threefold higher than that needed for free-living bacteria, a significant advantage over many conventional antibiotics. nih.gov

Efficacy in High-Salt Environments: A major challenge in treating lung infections in cystic fibrosis is that the high salt concentration in airway mucus can inactivate endogenous antimicrobial peptides. Esc(1-21) retains its potent bactericidal activity under these high-salt conditions, giving it a considerable advantage. nih.gov

Intracellular Efficacy: P. aeruginosa can invade and hide within airway epithelial cells, evading many antibiotics. Both Esc(1-21) and its diastereomer Esc(1-21)-1c have demonstrated the ability to kill these internalized bacteria in bronchial cells. nih.gov

Favorable Preclinical Toxicity Profile: In multiple studies, this compound derivatives like Esc(1-21) have been shown to be devoid of significant lethal effects on various mammalian cells, including human erythrocytes, lung epithelial cells, and murine macrophages, even at concentrations well above the microbicidal dose. nih.gov

The progression of this compound derivatives through the drug discovery pipeline will depend on continued success in these preclinical evaluations. Future research will need to focus on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to establish a foundation for potential Phase 1 clinical trials in humans. danaher.com The promising results gathered so far strongly support the continued development of these peptides as a next-generation therapeutic for challenging bacterial infections. eurekaselect.com

Q & A

Q. How can researchers validate the specificity of this compound’s action against intracellular pathogens?

  • Methodological Answer : Use gentamicin protection assays to differentiate extracellular vs. intracellular bactericidal effects. Combine with confocal microscopy using fluorescently labeled this compound to track subcellular localization. Include controls with disrupted membrane potential (e.g., CCCP) to confirm intracellular targeting .

Q. What controls are critical when assessing this compound’s synergy with conventional antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Include controls for solvent effects (e.g., DMSO) and antibiotic stability. Validate synergy in vivo using murine co-infection models with polymicrobial inocula .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adopt standardized peptide synthesis/purification protocols (e.g., >95% purity via HPLC). Share raw data (e.g., MIC curves, NMR spectra) in public repositories like Zenodo. Participate in inter-laboratory ring trials to calibrate assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.